molecular formula C10H10INO2 B8278364 N-cyclopropyl-2-hydroxy-5-iodo-benzamide

N-cyclopropyl-2-hydroxy-5-iodo-benzamide

Cat. No. B8278364
M. Wt: 303.10 g/mol
InChI Key: YXJBUJHSPLNHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-hydroxy-5-iodo-benzamide is a useful research compound. Its molecular formula is C10H10INO2 and its molecular weight is 303.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-hydroxy-5-iodo-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-hydroxy-5-iodo-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-cyclopropyl-2-hydroxy-5-iodo-benzamide

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

N-cyclopropyl-2-hydroxy-5-iodobenzamide

InChI

InChI=1S/C10H10INO2/c11-6-1-4-9(13)8(5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14)

InChI Key

YXJBUJHSPLNHNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

13bh) A mixture of 2.64 g of 2-hydroxy-5-iodo-benzoic acid, 0.69 g of cyclopropylamine and 3.65 g of carbon tetrabromide in 40 ml of methylene chloride is treated portionwise at room temperature with 2.62 g of triphenylphosphine. After 2 hrs. the mixture is filtered and the filtrate is concentrated. Chromatography on silica gel with ethyl acetate/cyclohexane 1:4 gives 550 mg of crude N-cyclopropyl-2-hydroxy-5-iodo-benzamide. Yield: 18%.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two

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